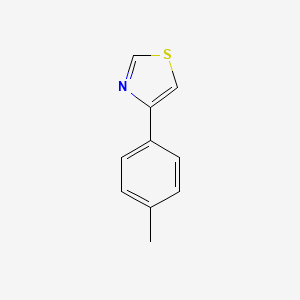

4-(4-Methylphenyl)-1,3-thiazole

Overview

Description

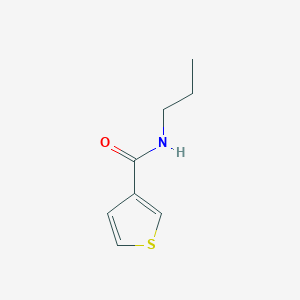

4-(4-Methylphenyl)-1,3-thiazole (MPT) is an organic compound belonging to the class of thiazole derivatives. It has been extensively studied in recent years due to its potential applications in various fields, including medicine and biotechnology. MPT has shown promise in a variety of scientific research applications, including its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its potential for use as a therapeutic agent.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-(4-Methylphenyl)-1,3-thiazole serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, especially in the design of pharmaceutical compounds. Its unique thiazole ring structure contributes to the development of novel drugs, such as antiviral agents, antimicrobial agents, and anti-inflammatory drugs .

Agrochemicals and Pesticides

Thiazole derivatives, including 4-(4-Methylphenyl)-1,3-thiazole, play a role in the development of agrochemicals. These compounds exhibit pesticidal properties, making them relevant for crop protection. Researchers explore their effectiveness against pests, fungi, and plant diseases .

Fluorescent Probes and Sensors

The fluorescence properties of 4-(4-Methylphenyl)-1,3-thiazole make it an excellent candidate for designing fluorescent probes and sensors. Scientists use these probes to detect specific molecules or ions in biological samples. The thiazole scaffold enhances sensitivity and selectivity in analytical applications .

Materials Science and Polymers

Researchers investigate the incorporation of 4-(4-Methylphenyl)-1,3-thiazole into polymer matrices. The resulting thiazole-containing polymers exhibit unique properties, such as improved thermal stability, electrical conductivity, and mechanical strength. These materials find applications in electronics, coatings, and membranes .

Photophysics and Optoelectronics

The electronic structure of 4-(4-Methylphenyl)-1,3-thiazole influences its photophysical behavior. Scientists study its absorption and emission spectra, exploring its potential as a component in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices .

Catalysis and Green Chemistry

Thiazole derivatives, including 4-(4-Methylphenyl)-1,3-thiazole, participate in catalytic reactions. Researchers design thiazole-based catalysts for various transformations, such as C–H activation, cross-coupling reactions, and asymmetric synthesis. These efforts contribute to sustainable and environmentally friendly chemical processes .

Mechanism of Action

Target of Action

It is known that similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound could potentially target enzymes or proteins involved in the life cycle of Leishmania and Plasmodium species .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-(4-Methylphenyl)-1,3-thiazole might interact with its targets in a similar manner, leading to changes in the biological function of the target.

Biochemical Pathways

Similar compounds have been found to affect various metabolic pathways

Pharmacokinetics

Similar compounds like mephedrone have been studied, and they demonstrate solubility in water and other polar solvents, facilitating its dissolution for various applications . This could potentially impact the bioavailability of 4-(4-Methylphenyl)-1,3-thiazole.

Result of Action

Similar compounds have shown to have potent antileishmanial and antimalarial activities . This suggests that 4-(4-Methylphenyl)-1,3-thiazole might have similar effects.

properties

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTXVFJHWRJTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310984 | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-1,3-thiazole | |

CAS RN |

1826-19-3 | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)